Physical and chemical properties of Sodium acetate-1-13C
Physical and chemical properties of Sodium acetate-1-13C
An In-depth Technical Guide to Sodium acetate-1-¹³C: Properties, Analysis, and Applications
Introduction
Sodium acetate-1-¹³C is a non-radioactive, stable isotope-labeled form of sodium acetate where the carboxyl carbon has been replaced with a ¹³C isotope. This specific labeling makes it an invaluable tracer for a multitude of applications in scientific research and drug development. Its ability to introduce a detectable, heavier carbon atom into metabolic pathways allows researchers to track the fate of acetate molecules within biological systems with high precision. This guide provides a comprehensive overview of the core physical and chemical properties of Sodium acetate-1-¹³C, detailed analytical protocols for its quality control, its key applications, and best practices for handling and storage, tailored for professionals in the research and pharmaceutical fields.
Core Physical and Chemical Properties
The fundamental identity and purity of Sodium acetate-1-¹³C are defined by its physical and chemical characteristics. These properties are critical for its appropriate use in experimental settings, ensuring reproducibility and accuracy of results. The compound is typically a white, solid material.[1] It is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere, a critical consideration for storage.[2][3]
Quantitative data for Sodium acetate-1-¹³C are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 23424-28-4 | [4][5][6][7] |
| Molecular Formula | CH₃¹³CO₂Na | [4][7] |
| Molecular Weight | ~83.03 g/mol | [5][6][7] |
| Appearance | White solid/powder/crystals | [1][8] |
| Melting Point | >300 °C (decomposes) | [8][9] |
| Solubility | Highly soluble in water. | [2][10][11] |
| Isotopic Purity | Typically ≥99 atom % ¹³C | [1][4][7] |
| Chemical Purity | Typically ≥98% | [4][5][6] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the structural integrity and isotopic enrichment of Sodium acetate-1-¹³C.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most definitive analytical tool for isotopically labeled compounds. For Sodium acetate-1-¹³C, ¹³C NMR is particularly informative.
-
¹³C NMR: A single, prominent resonance is expected for the labeled carboxyl carbon (¹³C=O). The chemical shift of this carbon will be distinct from the methyl carbon. The high isotopic enrichment (≥99%) ensures a strong signal from the labeled position.[12][13]
-
¹H NMR: The proton NMR spectrum will show a singlet for the methyl (CH₃) protons. Due to the adjacent ¹³C nucleus, this singlet may exhibit satellite peaks resulting from ¹H-¹³C coupling, providing further confirmation of the isotopic labeling.[14]
Infrared (IR) Spectroscopy
IR spectroscopy can be used to confirm the presence of key functional groups. The spectrum for Sodium acetate-1-¹³C will exhibit characteristic absorption bands:
-
A strong, broad absorption band corresponding to the carboxylate (COO⁻) asymmetric stretching vibration.
-
A strong absorption band for the carboxylate symmetric stretching vibration.
-
C-H stretching and bending vibrations for the methyl group. The isotopic substitution at the carboxyl carbon may cause a slight shift in the vibrational frequency of the carboxylate group compared to its unlabeled counterpart, which can be a useful diagnostic feature.[12][15][16]
Quality Control and Analytical Protocols
To ensure the validity of experimental results, the identity, purity, and isotopic enrichment of Sodium acetate-1-¹³C must be rigorously verified.
Experimental Protocol: NMR-Based Quality Control
This protocol outlines the steps for preparing and analyzing a sample of Sodium acetate-1-¹³C to confirm its identity and purity.
Objective: To verify the chemical identity and isotopic enrichment of Sodium acetate-1-¹³C using ¹H and ¹³C NMR spectroscopy.
Materials:
-
Sodium acetate-1-¹³C sample
-
Deuterium oxide (D₂O)
-
NMR tubes (5 mm)
-
Volumetric flask and pipettes
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of Sodium acetate-1-¹³C.
-
Dissolve the sample in 0.6-0.7 mL of D₂O in a clean, dry vial. D₂O is the preferred solvent due to the high solubility of sodium acetate and for providing the deuterium lock signal for the NMR spectrometer.[2][14]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal from the D₂O solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Data Acquisition:
-
¹H Spectrum: Acquire a standard one-dimensional proton spectrum. Observe the chemical shift and multiplicity of the methyl group protons.
-
¹³C Spectrum: Acquire a proton-decoupled ¹³C spectrum. A long relaxation delay may be necessary to accurately quantify the carboxyl carbon signal. The high enrichment should yield a strong signal for the C1 carbon.
-
-
Data Analysis:
-
¹H Spectrum: Confirm the presence of a singlet for the CH₃ group. Check for any impurity peaks.
-
¹³C Spectrum: Confirm the presence of a strong signal at the expected chemical shift for the ¹³C-labeled carboxyl carbon. The signal for the natural abundance methyl carbon should be significantly smaller, reflecting the isotopic purity.
-
Purity Assessment: Integrate the signals from the sample and any observed impurities to calculate the chemical purity. The isotopic enrichment can be confirmed by comparing the integrals of the labeled and unlabeled carbon signals, though mass spectrometry is often used for precise enrichment determination.
-
Applications in Research and Development
The primary utility of Sodium acetate-1-¹³C lies in its role as a metabolic tracer, enabling the investigation of complex biochemical pathways.
Metabolic Flux Analysis
Once introduced into a biological system, Sodium acetate-1-¹³C is converted to Acetyl-CoA, a central hub in cellular metabolism. The ¹³C label is then incorporated into various downstream metabolites. By using techniques like mass spectrometry or NMR, researchers can trace the path of the label and quantify the rates of metabolic pathways (flux).[8]
A key pathway traced by this molecule is the Tricarboxylic Acid (TCA) cycle. The ¹³C from [1-¹³C]acetyl-CoA enters the cycle and is incorporated into citrate, α-ketoglutarate, and other intermediates.[17][18] This allows for the study of energy metabolism in various cell types, including astrocytes in the brain and cancer cells.[17][18]
Drug Development and Diagnostics
In drug development, Sodium acetate-1-¹³C can be used to study how a drug candidate affects cellular metabolism. It is also explored as a diagnostic tool. For instance, it has been used in clinical trials as a chemical isotopic tracer to measure metabolic processes related to genetic disorders like Ornithine Transcarbamylase (OTC) Deficiency.[19] The rate and pattern of ¹³C incorporation can provide a functional readout of enzyme activity and treatment efficacy.[19] Furthermore, its use in hyperpolarized MRI/MRS represents a cutting-edge application for real-time metabolic imaging in vivo.[6]
Handling, Storage, and Safety
Proper management of Sodium acetate-1-¹³C is essential to maintain its integrity and ensure laboratory safety.
Storage:
-
Sodium acetate-1-¹³C should be stored at room temperature (typically 15-30°C).[2][3]
-
It is hygroscopic and must be kept in a tightly sealed container in a dry, cool place to prevent moisture absorption, which can lead to caking and degradation.[2][3][20]
-
Store away from direct sunlight, heat, and incompatible materials like strong oxidizing agents.[2][3][11]
Handling and Safety:
-
While not classified as a hazardous substance, standard laboratory safety practices should always be followed.[2]
-
Personal Protective Equipment (PPE), including safety glasses and gloves, should be worn during handling.[3]
-
Handle in a well-ventilated area to avoid inhalation of dust particles. If fine dust is generated, a dust mask may be appropriate.[20]
Conclusion
Sodium acetate-1-¹³C is a powerful and versatile tool for scientists and researchers. Its well-defined physical and chemical properties, combined with its utility as a stable isotope tracer, make it indispensable for detailed investigations of cellular metabolism, from basic research to clinical applications. Adherence to proper analytical, handling, and storage protocols is paramount to leveraging its full potential and ensuring the generation of high-quality, reproducible data.
References
-
PubChem. (n.d.). Sodium acetate C-13, 1-. National Center for Biotechnology Information. Retrieved from [Link]
-
Clinicaltrials.eu. (n.d.). Sodium Acetate (1-¹³C) – Application in Therapy and Current Clinical Research. Retrieved from [Link]
-
PubChem. (n.d.). Sodium Acetate. National Center for Biotechnology Information. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Sodium Acetate-¹³C. Retrieved from [Link]
-
SpectraBase. (n.d.). [1-¹³C]-SODIUM-ACETATE. Wiley-VCH GmbH. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H (400 MHz) and ¹³C (100 MHz) NMR spectra of sodium acetate. Retrieved from [Link]
-
SpectraBase. (n.d.). Sodium acetate-1-¹³C,d3. Wiley-VCH GmbH. Retrieved from [Link]
-
Vinipul Inorganics Pvt. Ltd. (n.d.). What are the storage requirements for Sodium Acetate?. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium acetate. Retrieved from [Link]
-
Deelchand, D. K., et al. (2009). Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[¹³C]-NMR. Journal of Cerebral Blood Flow & Metabolism, 29(1), 32–40. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of sodium acetate. Retrieved from [Link]
Sources
- 1. 乙酸钠-1-13C 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.cn]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. vinipul.com [vinipul.com]
- 4. Sodium Acetate-1-13C | CAS 23424-28-4 | LGC Standards [lgcstandards.com]
- 5. scbt.com [scbt.com]
- 6. isotope.com [isotope.com]
- 7. 乙酸钠-1-13C endotoxin tested, 99 atom % 13C | Sigma-Aldrich [sigmaaldrich.com]
- 8. Sodium Acetate-13C [myskinrecipes.com]
- 9. Sodium acetate | 127-09-3 [chemicalbook.com]
- 10. Sodium acetate | TargetMol [targetmol.com]
- 11. Sodium acetate CAS#: 127-09-3 [m.chemicalbook.com]
- 12. Sodium acetate C-13, 1- | C2H3NaO2 | CID 23681129 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. researchgate.net [researchgate.net]
- 15. spectrabase.com [spectrabase.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Evaluation of cerebral acetate transport and metabolic rates in the rat brain in vivo using 1H-[13C]-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 19. clinicaltrials.eu [clinicaltrials.eu]
- 20. carlroth.com [carlroth.com]
